molecular formula C12H13NO B2690065 (2R)-2-Isoquinolin-5-ylpropan-1-ol CAS No. 2248187-25-7

(2R)-2-Isoquinolin-5-ylpropan-1-ol

Cat. No.: B2690065
CAS No.: 2248187-25-7
M. Wt: 187.242
InChI Key: WRAPOWLFSAASMP-VIFPVBQESA-N
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Description

(2R)-2-Isoquinolin-5-ylpropan-1-ol is a chiral secondary alcohol characterized by an isoquinoline moiety attached to the second carbon of a propanol backbone in the (R)-configuration. Isoquinoline derivatives are pharmacologically significant due to their structural resemblance to natural alkaloids, which often exhibit biological activity such as anti-inflammatory, anticancer, or neurotransmitter modulation properties .

Properties

IUPAC Name

(2R)-2-isoquinolin-5-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAPOWLFSAASMP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Isoquinolin-5-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions often include the use of a chiral catalyst to ensure the formation of the desired enantiomer. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Isoquinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolin-5-ylpropan-1-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-2-Isoquinolin-5-ylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of complex molecules for pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous compounds in the evidence offer indirect insights into structural and functional comparisons:

Indole-Based Propanol Derivatives ()

The Molecules (2010) study synthesizes indole-containing propanol derivatives with methoxy and methoxymethyl substituents. While structurally distinct from isoquinoline-based compounds, these molecules share the propanol backbone and demonstrate:

  • Electrophysiological Activity : Antiarrhythmic effects via ion channel modulation.
  • Receptor Binding: Moderate affinity for α1-, α2-, and β1-adrenoceptors.
  • Hypotensive Effects : Reduced blood pressure in preclinical models.
Parameter Indole-Propanol Derivatives () (2R)-2-Isoquinolin-5-ylpropan-1-ol (Hypothetical)
Core Structure Indole ring Isoquinoline ring
Receptor Binding (α1) IC₅₀ = 1.2 µM Not reported
Antiarrhythmic Activity 80% efficacy in rodent models Unknown

Key Difference: The isoquinoline moiety in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets compared to indole derivatives.

Terpene Alcohol Derivatives ()

The compound 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol (FDB014861) shares a chiral alcohol group but features a terpene-like hydrocarbon chain. Its applications likely differ due to:

  • Lipophilicity: Higher logP value (predicted >3) vs. the more polar isoquinoline-propanol.
  • Biological Targets: Terpene alcohols often interact with olfactory or antimicrobial pathways, unlike isoquinoline’s receptor-mediated mechanisms.

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